(3-(Tert-butyl)-4-(pyrrolidin-1-yl)phenyl)boronic acid

Pharmaceutical Analysis Reference Standards Quality Control

(3-(Tert-butyl)-4-(pyrrolidin-1-yl)phenyl)boronic acid (CAS 895543-00-7) is an organoboron compound classified as a substituted phenylboronic acid. It is a critical intermediate in the synthesis of Trifarotene and is primarily procured as a certified reference standard, designated Trifarotene Impurity 6 or Trifarotene RC 5, for use in analytical method development, method validation (AMV), and quality control (QC) applications for the active pharmaceutical ingredient (API) Trifarotene.

Molecular Formula C14H22BNO2
Molecular Weight 247.15
CAS No. 895543-00-7
Cat. No. B2801622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-(Tert-butyl)-4-(pyrrolidin-1-yl)phenyl)boronic acid
CAS895543-00-7
Molecular FormulaC14H22BNO2
Molecular Weight247.15
Structural Identifiers
SMILESB(C1=CC(=C(C=C1)N2CCCC2)C(C)(C)C)(O)O
InChIInChI=1S/C14H22BNO2/c1-14(2,3)12-10-11(15(17)18)6-7-13(12)16-8-4-5-9-16/h6-7,10,17-18H,4-5,8-9H2,1-3H3
InChIKeyQAPKAEMTJUVEKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procuring (3-(Tert-butyl)-4-(pyrrolidin-1-yl)phenyl)boronic acid for Trifarotene Analysis


(3-(Tert-butyl)-4-(pyrrolidin-1-yl)phenyl)boronic acid (CAS 895543-00-7) is an organoboron compound classified as a substituted phenylboronic acid . It is a critical intermediate in the synthesis of Trifarotene and is primarily procured as a certified reference standard, designated Trifarotene Impurity 6 or Trifarotene RC 5, for use in analytical method development, method validation (AMV), and quality control (QC) applications for the active pharmaceutical ingredient (API) Trifarotene .

The Regulatory Necessity of Specific (3-(Tert-butyl)-4-(pyrrolidin-1-yl)phenyl)boronic acid Reference Standards


In pharmaceutical analysis, procuring an unqualified 'in-class' boronic acid instead of the specific Trifarotene Impurity 6 reference standard is unacceptable. Generic substitution with other substituted phenylboronic acids, such as 4-tert-butylphenylboronic acid or 4-pyrrolidinylphenylboronic acid, fails because they lack the precise molecular identity required for chromatographic system suitability, mass spectrometry tuning, or impurity spike-and-recovery experiments . The compound's unique CAS registry (895543-00-7), molecular weight (247.14 g/mol), and specific InChIKey are the foundational identifiers for regulatory filings like Abbreviated New Drug Applications (ANDAs) and Drug Master Files (DMFs), where traceability to a fully characterized standard with a Certificate of Analysis (COA) is mandatory .

Quantitative Differentiation of (3-(Tert-butyl)-4-(pyrrolidin-1-yl)phenyl)boronic acid Reference Standards


Comparative Purity Analysis Across Commercial Vendors for Impurity 6

When selecting a vendor, the quantifiable purity of the compound is a primary differentiator. Commercial suppliers provide this compound at different purity levels; for example, a vendor like Leyan offers a purity of 98% , whereas another supplier, Apollo Scientific, lists it at 95% purity . This represents a 3% difference in the total purity specification, which directly impacts the accuracy of quantitative impurity assays in a GMP-regulated environment.

Pharmaceutical Analysis Reference Standards Quality Control

Molecular Differentiation from its Bromo-Precursor: Trifarotene Impurity 6 vs. Related Impurities

The compound (3-(tert-butyl)-4-(pyrrolidin-1-yl)phenyl)boronic acid (CAS 895543-00-7) is often confused with its synthetic precursor or related impurity, 1-(4-Bromo-2-(tert-butyl)phenyl)pyrrolidine (CAS 850012-53-2), also sometimes commercially listed as 'Trifarotene Impurity 6' [1]. The critical differentiation is the boronic acid functional group versus the aryl bromide. The boronic acid is the active coupling partner in Suzuki-Miyaura reactions used to construct the Trifarotene terphenyl core, offering a different reactivity profile and distinct chromatographic retention time compared to the bromo-analog.

Process Chemistry Impurity Profiling Suzuki Coupling

Structural Differentiation from Simple Class Analogs for Suzuki Coupling

Compared to simpler commercially available boronic acids like (4-(tert-butyl)phenyl)boronic acid (CAS 123324-71-0, MW 178.04) or (4-(pyrrolidin-1-yl)phenyl)boronic acid (CAS 229009-41-0, MW 191.03) , the target compound uniquely combines a sterically demanding ortho-tert-butyl group with an electron-donating para-pyrrolidine group. This specific disubstitution pattern is required for the correct regioselectivity and reactivity in the late-stage construction of the Trifarotene scaffold. Using a simpler analog would introduce a different and incorrect impurity profile into the drug substance synthesis.

Organic Synthesis Cross-Coupling Steric Effects

Application Scenarios for (3-(Tert-butyl)-4-(pyrrolidin-1-yl)phenyl)boronic acid


Certified Reference Standard for Trifarotene ANDA Filing

The primary and most demanding application is its use as a fully characterized reference standard for Abbreviated New Drug Application (ANDA) submissions to regulatory bodies such as the US-FDA. As documented by specialized suppliers, this standard must be provided with a comprehensive Certificate of Analysis (COA) including HPLC purity (typically ≥95% or ≥98%), structural confirmation by NMR and MS, and moisture content, to ensure regulatory traceability for the quantification of this specific process-related impurity in Trifarotene drug substance and product batches [1].

Analytical Method Development and Validation (AMV) for Forced Degradation Studies

This compound is essential for developing and validating stability-indicating HPLC or UPLC methods, as referenced in recent literature on Trifarotene analysis [2]. In forced degradation studies, the pure boronic acid standard is used to spike API samples, challenging chromatographic separation from the main drug peak and other impurities. The quantitative evidence of its purity and unique relative response factor (RRF) is critical for meeting ICH Q2(R1) guidelines for specificity, linearity, and accuracy.

Key Intermediate in Optimized Trifarotene Synthetic Process Development

Recent patents, such as US20230051259, highlight novel, more efficient routes for Trifarotene synthesis that circumvent the extreme cryogenic conditions (-78°C) of prior art methods [3]. In these improved processes, this specific boronic acid serves as the optimized coupling partner. Its procurement is vital for process chemistry R&D labs aiming to replicate and build upon these disclosed high-yield, scalable synthetic pathways, directly influencing workflow efficiency and overall manufacturing cost.

Quote Request

Request a Quote for (3-(Tert-butyl)-4-(pyrrolidin-1-yl)phenyl)boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.